molecular formula C15H21NO6 B14859810 4-Tert-butoxycarbonylmethyl-benzylamine oxalate CAS No. 479586-25-9

4-Tert-butoxycarbonylmethyl-benzylamine oxalate

Cat. No.: B14859810
CAS No.: 479586-25-9
M. Wt: 311.33 g/mol
InChI Key: STWMVFJTHPJTLC-UHFFFAOYSA-N
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Description

4-Tert-butoxycarbonylmethyl-benzylamine oxalate is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol . This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxycarbonylmethyl-benzylamine oxalate typically involves the reaction of tert-butyl bromoacetate with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxycarbonylmethyl-benzylamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

4-Tert-butoxycarbonylmethyl-benzylamine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Tert-butoxycarbonylmethyl-benzylamine oxalate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butoxycarbonylmethyl-aniline oxalate
  • 4-Tert-butoxycarbonylmethyl-phenethylamine oxalate
  • 4-Tert-butoxycarbonylmethyl-piperidine oxalate

Uniqueness

Compared to similar compounds, 4-Tert-butoxycarbonylmethyl-benzylamine oxalate offers unique advantages in terms of its stability and reactivity. Its ability to act as a versatile protecting group for amines makes it a valuable tool in organic synthesis and pharmaceutical development .

Properties

CAS No.

479586-25-9

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

tert-butyl 2-[4-(aminomethyl)phenyl]acetate;oxalic acid

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10;3-1(4)2(5)6/h4-7H,8-9,14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

STWMVFJTHPJTLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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